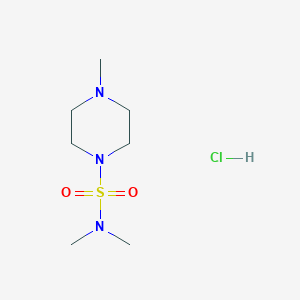

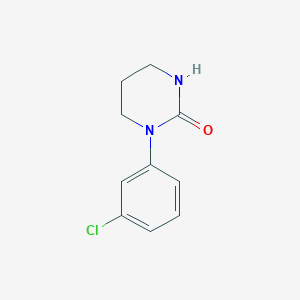

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

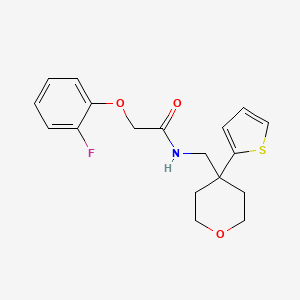

“N,N,4-trimethylpiperazine-1-sulfonamide” is a chemical compound with the CAS Number: 105871-27-0 . It has a molecular weight of 207.3 .

Molecular Structure Analysis

The InChI code for “N,N,4-trimethylpiperazine-1-sulfonamide” is 1S/C7H17N3O2S/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N,4-trimethylpiperazine-1-sulfonamide” include a molecular weight of 207.3 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación

Antibacterial Resistance Mechanisms

Sulfonamides, including derivatives of N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride, have a long history as antibacterial agents. They act by inhibiting dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, which is crucial for bacterial growth and replication. Despite their effectiveness, the widespread use of sulfonamides has led to the development of bacterial resistance. This resistance is primarily due to mutations in the DHPS enzyme, preventing sulfonamide binding, or the acquisition of alternative enzymatic pathways that bypass the inhibited steps. Understanding these resistance mechanisms is crucial for developing new sulfonamides that can overcome resistance (Huovinen, Sundström, Swedberg, & Sköld, 1995).

Synthesis and Chemical Modification

Research has focused on the synthesis and chemical modification of sulfonamides to enhance their antibacterial activity and reduce resistance. For instance, novel synthesis methods have been developed to produce sulfonamides with increased potency against specific bacterial targets. These methods include the aminolysis of p-nitrophenylsulfonates, leading to potent adenosine A2B receptor antagonists with a sulfonamide structure. Such modifications aim to improve the drug's selectivity and efficacy, thereby expanding the therapeutic potential of sulfonamides (Yan et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

N,N,4-trimethylpiperazine-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O2S.ClH/c1-8(2)13(11,12)10-6-4-9(3)5-7-10;/h4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLXPZYDFVBVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Methylsulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2562615.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2562617.png)

![Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2562626.png)

![1-Cyclohexyl-4-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2562628.png)

![2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide](/img/structure/B2562630.png)

![7-Chloro-1-(3-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562631.png)

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562634.png)

![8-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562635.png)